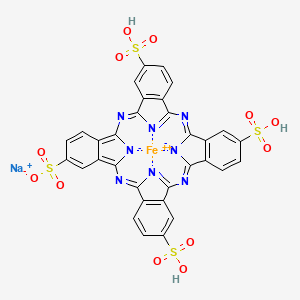
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is a chemical compound known for its applications in biochemical assays, particularly in the measurement of cell proliferation and cytotoxicity. It is often used in the form of a yellow tetrazolium salt that is reduced to a purple formazan product by mitochondrial enzymes in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide typically involves the reaction of 4,5-dimethylthiazole with 3,5-diphenyltetrazolium bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: It can also participate in oxidation reactions under specific conditions, although this is less common.
Common Reagents and Conditions:
Reduction: Commonly used reagents include nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as electron donors.
Oxidation: Strong oxidizing agents can be used, but specific conditions must be controlled to prevent degradation of the compound.
Major Products Formed:
Scientific Research Applications
2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is widely used in scientific research for:
Cell Proliferation Assays: It is a key reagent in the MTT assay, which measures cell viability and proliferation by converting the tetrazolium salt to formazan in living cells.
Cytotoxicity Testing: Used to assess the cytotoxic effects of various compounds on cell cultures, providing insights into potential therapeutic agents.
Biochemical Studies: Employed in studies involving mitochondrial function and enzyme activity, particularly those related to dehydrogenases.
Mechanism of Action
The compound exerts its effects through the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. This reduction process converts the yellow tetrazolium salt to a purple formazan product, which accumulates in the cells. The amount of formazan produced is directly proportional to the number of viable cells, making it a useful indicator of cell proliferation and cytotoxicity .
Comparison with Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide
- Neotetrazolium Chloride
- Thiazolyl Blue Tetrazolium Bromide
Comparison: While these compounds share similar structures and functions, 2-(3,5-Diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide is unique in its specific application in the MTT assay. Its ability to produce a distinct purple formazan product upon reduction makes it particularly valuable for quantitative analysis in cell viability studies .
Properties
Molecular Formula |
C18H17BrN5S+ |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1; |
InChI Key |
AZKSAVLVSZKNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)

![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)
![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)



![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)

